molecular formula C13H12N2O5 B13919784 N-(2,6-Dioxo-3-piperidyl)phthalamic acid CAS No. 131-68-0

N-(2,6-Dioxo-3-piperidyl)phthalamic acid

Cat. No.: B13919784
CAS No.: 131-68-0
M. Wt: 276.24 g/mol
InChI Key: QTUSGYNZYGYXIN-UHFFFAOYSA-N
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Description

Contextualization within the Class of Immunomodulatory Imide Drugs (IMiDs) and Thalidomide (B1683933) Derivatives

Immunomodulatory Imide Drugs (IMiDs) are a class of compounds that share a common chemical scaffold, typically a glutarimide (B196013) ring linked to another moiety, often derived from phthaloyl. nih.gov This class includes well-known drugs such as thalidomide, lenalidomide (B1683929), and pomalidomide, which are utilized in the treatment of various cancers, particularly multiple myeloma, and inflammatory conditions. nih.govresearchgate.net These drugs exert their pleiotropic effects—including anti-inflammatory, anti-angiogenic, and immunomodulatory activities—primarily through their interaction with the protein Cereblon (CRBN). researchgate.netnih.govclinpgx.org

N-(2,6-Dioxo-3-piperidyl)phthalamic acid is a direct derivative of thalidomide. nih.gov It is formed through the hydrolysis of one of the amide bonds within the phthalimide (B116566) ring of the parent thalidomide molecule. nih.govresearchgate.net This structural relationship places it firmly within the family of thalidomide-related compounds and, by extension, connects it to the broader class of IMiDs. While not an imide itself due to the opened phthalimide ring, its glutarimide core is the key structural feature responsible for binding to Cereblon, a characteristic it shares with the parent IMiDs. nih.gov

Table 1: Key IMiDs and Related Compounds

Compound Name Parent Drug/Derivative Key Structural Feature
Thalidomide Parent Compound Phthalimide and Glutarimide rings
Lenalidomide Thalidomide Derivative Phthalimide and Glutarimide rings
Pomalidomide Thalidomide Derivative Phthalimide and Glutarimide rings

Significance as a Key Metabolite in the Biotransformation Pathways of Thalidomide

The primary route of thalidomide metabolism in the human body is not dependent on cytochrome P450 enzymes but rather involves non-enzymatic, spontaneous hydrolysis at physiological pH. clinpgx.orgresearchgate.net This hydrolysis can occur at the amide bonds in both the phthalimide and glutarimide rings, leading to a multitude of metabolites. researchgate.net this compound is a major product of this process, resulting from the cleavage of the phthalimide ring. nih.gov

The formation of this metabolite is significant because it alters the chemical properties of the original molecule while preserving the crucial glutarimide moiety. This preservation allows the metabolite to retain its ability to interact with Cereblon (CRBN), the primary target of thalidomide. nih.gov The study of such metabolites is crucial for understanding the complete pharmacological profile of thalidomide, as the biological activity of the parent drug may be influenced or even mediated by its metabolic products.

Overview of Core Academic Research Trajectories and Areas of Focus

Academic research on this compound has followed several key trajectories, driven by its identity as a major thalidomide metabolite and its interaction with a key E3 ubiquitin ligase component.

Cereblon (CRBN) Binding and Neosubstrate Degradation: A primary area of focus is the detailed characterization of how this compound binds to Cereblon. nih.gov Research has shown that the opened phthalimide ring, which forms a carboxylic acid and an amide group, can form additional interactions with the CRBN protein. nih.gov This binding, like that of thalidomide itself, alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the recruitment and subsequent degradation of specific proteins known as neosubstrates, such as IKZF1 and IKZF3. nih.gov

Rational Design of Novel CRBN Effectors: The binding mode of hydrolysis products like this compound provides crucial insights for medicinal chemists. nih.gov Researchers are using the structural information from these metabolites to design novel, minimalistic CRBN effectors. nih.gov By understanding the key interactions required for CRBN binding, scientists can develop new molecules for targeted protein degradation, a powerful therapeutic strategy. nih.gov This includes the development of PROteolysis TArgeting Chimeras (PROTACs), where a CRBN-binding moiety is linked to a ligand for a target protein, leading to the target's degradation.

Investigation of Anti-angiogenic Properties: Thalidomide and its analogues are known for their anti-angiogenic effects. nih.gov Research has extended to its metabolites to determine their contribution to this activity. Studies have investigated the correlation between CRBN binding, chemical modifications (such as fluorination), and the anti-angiogenic properties of thalidomide derivatives, including benzamide-based structures that mimic the hydrolyzed phthalimide ring of this compound. nih.gov

Synthesis and Analog Development: The synthesis of this compound and its analogues is another active research area. These efforts aim to produce compounds for further biological evaluation, including assessing their ability to inhibit the synthesis of tumor necrosis factor-alpha (TNF-α), a key activity of thalidomide. nih.gov

Table 2: Research Focus Areas for this compound

Research Trajectory Key Objective Relevant Proteins/Pathways
Cereblon Interaction Characterize binding affinity and mode of interaction. Cereblon (CRBN), CRL4-CRBN E3 Ligase
Drug Design Use as a scaffold for novel protein degraders (e.g., PROTACs). Cereblon, Target Proteins of Interest
Anti-angiogenesis Evaluate contribution to the anti-angiogenic effects of thalidomide. Angiogenesis Pathways

Properties

CAS No.

131-68-0

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

2-[(2,6-dioxopiperidin-3-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C13H12N2O5/c16-10-6-5-9(12(18)15-10)14-11(17)7-3-1-2-4-8(7)13(19)20/h1-4,9H,5-6H2,(H,14,17)(H,19,20)(H,15,16,18)

InChI Key

QTUSGYNZYGYXIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Research

Historical and Contemporary Synthetic Routes for N-(2,6-Dioxo-3-piperidyl)phthalamic Acid

The synthesis of this compound, an open-ring precursor to thalidomide (B1683933) and its derivatives, can be approached through several methodologies. Historically, the focus has been on the synthesis of the cyclized imide, thalidomide, from which the phthalamic acid can be derived by controlled hydrolysis. Contemporary methods often involve the direct condensation of a phthalic acid derivative with a glutamine or glutamic acid derivative.

One common historical and contemporary approach involves the reaction of phthalic anhydride (B1165640) or a substituted phthalic anhydride with L-glutamic acid or L-glutamine. unl.pt Another prevalent method starts with 3-nitrophthalic acid, which is converted to its anhydride and then reacted with 3-amino-2,6-dioxopiperidine. The resulting nitro-intermediate is then reduced to the corresponding amino compound. google.com

A facile two-step procedure involves the reaction of phthalic anhydride with L-glutamic acid to form N-phthaloyl-DL-glutamic acid, which can then be further processed. unl.pt This initial reaction is typically carried out in a solvent like pyridine (B92270) at elevated temperatures. unl.pt

Key starting materials frequently include:

Phthalic Anhydride and its Derivatives: Phthalic anhydride is a common and cost-effective starting material for the phthalimide (B116566) portion of the molecule. unl.pt Substituted phthalic anhydrides, such as 3-nitrophthalic anhydride (derived from 3-nitrophthalic acid), are used to introduce functional groups onto the phthalimide ring, which can then be further modified. google.com

L-Glutamic Acid and L-Glutamine: These amino acids serve as the source for the glutarimide (B196013) ring. unl.pt The use of L-glutamic acid often requires a subsequent cyclization step to form the piperidine-2,6-dione structure.

3-Amino-2,6-dioxopiperidine: This compound, also known as 3-aminoglutarimide, provides the pre-formed piperidine-2,6-dione ring, simplifying the synthetic route. google.com

Essential reagents used in these syntheses include:

Dehydrating Agents: Acetic anhydride is commonly used to convert dicarboxylic acids like 3-nitrophthalic acid into their corresponding anhydrides. google.com

Solvents: A variety of solvents are employed depending on the specific reaction, including acetic acid, N,N-dimethylformamide (DMF), acetonitrile, and pyridine. unl.ptgoogle.com

Catalysts: For reduction reactions, such as the conversion of a nitro group to an amino group, catalytic hydrogenation is often employed using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.com

Bases: Organic bases like pyridine and sodium acetate (B1210297) are used to facilitate condensation reactions. unl.ptgoogle.com

Below is an interactive data table summarizing the key starting materials and reagents.

The synthesis of N-(2,6-Dioxo-3-piperidyl)phthalimide derivatives, which are direct precursors to the phthalamic acid, often involves a two-step mechanism: a condensation reaction followed by a reduction if a nitro-substituted precursor is used.

Condensation Reaction: The formation of the imide ring typically proceeds through a nucleophilic acyl substitution mechanism. For instance, in the reaction between 3-nitrophthalic acid and 3-amino-2,6-dioxopiperidine, the process is often initiated by converting the diacid to the more reactive anhydride using a dehydrating agent like acetic anhydride. The amino group of 3-amino-2,6-dioxopiperidine then acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by ring-opening and subsequent intramolecular cyclization with the elimination of a water molecule to form the imide ring. This condensation is often carried out in a high-boiling solvent such as acetic acid at temperatures ranging from 60-120°C for 2-5 hours. google.com

Reduction Reaction: When starting with a nitro-substituted phthalic acid derivative, a reduction step is necessary to obtain the corresponding amino compound. This is commonly achieved through catalytic hydrogenation. The nitro-substituted imide is dissolved in a solvent like DMF, and a catalyst such as palladium on carbon is added. The reaction is then carried out under hydrogen pressure (0.5-1.5 MPa) for several hours. google.com

The following interactive data table provides a summary of optimal conditions for a representative academic synthesis.

Design and Synthesis of Analogs and Structurally Related Compounds for Structure-Activity Relationship Studies

The design and synthesis of analogs of this compound are essential for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect the biological activity of the compound. Key areas for modification include the phthalimide ring, the piperidine (B6355638) ring, and the linker connecting them.

Modifications to the Phthalimide Ring: The phthalimide moiety can be substituted with various functional groups to explore their impact on activity. For example, introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the ring system. The synthesis of such analogs typically starts with appropriately substituted phthalic acids or phthalic anhydrides.

Modifications to the Piperidine Ring: The piperidine-2,6-dione (glutarimide) ring is another key target for modification. Changes to this ring can influence the compound's conformation and interactions with biological targets. Synthesizing these analogs can involve starting with modified glutamic acid derivatives or employing methods for the stereoselective synthesis of substituted piperidines. nih.gov

Linker Modifications: In the context of related compounds like PROTACs (Proteolysis Targeting Chimeras), where the phthalimide moiety acts as a ligand for an E3 ligase, the linker connecting it to a warhead that binds to a target protein is a critical area of modification. While this compound itself is a small molecule, the principles of linker modification from PROTAC design can be applied to create more complex analogs for SAR studies.

Strategies for Isotopic Labeling and Deuteration in Mechanistic Biological Studies

Isotopic labeling is a powerful technique for elucidating the mechanisms of action, metabolism, and pharmacokinetics of bioactive compounds. Strategies for isotopic labeling of this compound and its precursors can involve the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Deuteration: Deuterium labeling can be used to study metabolic pathways and to potentially improve the metabolic stability of a drug by slowing down metabolism at the site of deuteration (the kinetic isotope effect). A known method for deuterating the piperidine ring involves starting with L-deuterio-glutamic acid. This labeled starting material is then carried through the synthetic route to produce a deuterated version of the final compound. nih.gov For example, 2,6-dioxo-3-phthalimidopiperidine-3,4,4,5,5-d5 has been synthesized from L-deuterio-glutamic acid. nih.gov

¹³C and ¹⁵N Labeling: Carbon-13 and nitrogen-15 labeling are particularly useful for nuclear magnetic resonance (NMR) studies to probe the binding of the molecule to its biological targets and to trace its metabolic fate. These isotopes can be introduced by using labeled starting materials, such as ¹³C-labeled phthalic anhydride or ¹⁵N-labeled glutamine. The synthesis would then follow the established routes, carrying the isotopic label into the final product. General strategies often involve incorporating the label as late as possible in the synthesis to maximize efficiency and minimize cost. chemicalsknowledgehub.com

Molecular Mechanism of Action and Cellular Pathways in Experimental Systems

Elucidation of Interaction with Cereblon (CRBN) and the CRL4CRBN E3 Ubiquitin Ligase Complex

N-(2,6-Dioxo-3-piperidyl)phthalamic acid and related immunomodulatory drugs (IMiDs) exert their effects by binding to Cereblon (CRBN). nih.govnih.gov CRBN is a component of the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex, which also includes DNA damage-binding protein 1 (DDB1) and Regulator of Cullins-1 (RBX1). nih.govrcsb.org This complex, known as CRL4CRBN, is responsible for marking specific proteins with ubiquitin for subsequent degradation by the proteasome. researchgate.netresearchgate.net The binding of the small molecule to CRBN does not inhibit the ligase but rather repurposes it, changing its selection of protein targets. nih.govresearchgate.net

The binding of compounds like this compound to CRBN is primarily mediated by their glutarimide (B196013) ring. nih.govresearchgate.net This moiety fits into a specific tri-tryptophan pocket within the thalidomide-binding domain of the CRBN protein. nih.gov The interaction induces an allosteric modification of the CRL4CRBN complex. researchgate.net This conformational change alters the surface of CRBN, creating a novel interface that can recognize and bind proteins that are not endogenous substrates of the ligase complex. nih.govnih.gov Studies on α-(2-carboxybenzamido)glutarimide (CBG), a thalidomide (B1683933) metabolite structurally similar to this compound, have shown that the hydrolyzed phthalimide (B116566) ring can form additional interactions with CRBN, further influencing the binding dynamics. nih.gov

By altering the conformation of CRBN, this compound functions as a "molecular glue," effectively recruiting new protein targets, or "neosubstrates," to the CRL4CRBN E3 ligase complex. nih.govnih.gov This drug-dependent recruitment brings the E3 ligase machinery into close proximity with the neosubstrate, facilitating its polyubiquitination. Once ubiquitinated, the target protein is recognized and degraded by the 26S proteasome. researchgate.netresearchgate.net This mechanism of action represents a paradigm of targeted protein degradation, where a small molecule hijacks the cell's own protein disposal system to eliminate specific, disease-relevant proteins. nih.govresearchgate.net

X-ray crystallography has been instrumental in elucidating the structural basis of this interaction. Crystal structures of the DDB1-CRBN complex bound to thalidomide and its derivatives, lenalidomide (B1683929) and pomalidomide, confirm that CRBN acts as the direct substrate receptor for these molecules. rcsb.org The structures reveal how the glutarimide moiety is anchored within the binding pocket of CRBN. The other part of the molecule (the phthalimide ring or its hydrolyzed form) is exposed to the solvent, where it contributes to the formation of the new binding surface for neosubstrates. nih.gov This structural arrangement explains the molecular selectivity of the process; the specific chemical structure of the drug dictates which neosubstrates can be recruited to the modified CRBN surface, thereby determining the ultimate biological effect. rcsb.orgresearchgate.net

Modulation of the Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system (UPS) is a critical cellular pathway for controlled protein degradation, maintaining protein homeostasis. nih.gov this compound's mechanism of action is a clear example of UPS modulation, where it specifically redirects the activity of an E3 ligase component to achieve targeted therapeutic outcomes.

The ubiquitination process is a sequential enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. researchgate.net this compound does not directly affect the E1 or E2 enzymes. Its influence is highly specific to the E3 ligase CRL4CRBN. nih.govnih.gov By binding to the CRBN substrate receptor, the compound modifies the function of this E3 ligase, causing it to recognize and ubiquitinate neosubstrates. researchgate.netresearchgate.net This action effectively co-opts the final, substrate-specifying step of the ubiquitination cascade without altering the upstream components of the pathway.

Among the most well-characterized neosubstrates for the CRBN-IMiD complex are the lymphoid transcription factors Ikaros (encoded by the gene IKZF1) and Aiolos (encoded by IKZF3). rcsb.orgresearchgate.netnih.gov In the presence of a CRBN-binding agent, these proteins are efficiently recruited to the CRL4CRBN complex, leading to their ubiquitination and rapid proteasomal degradation. nih.govresearchgate.net

This degradation is a key event leading to the downstream anti-proliferative and immunomodulatory effects observed with these compounds. nih.govresearchgate.net The degradation of Ikaros and Aiolos leads to the subsequent downregulation of other critical proteins, including the transcription factor Interferon Regulatory Factor 4 (IRF4) and the proto-oncogene c-Myc. researchgate.netnih.govnih.gov Kinetic studies have shown that the degradation of Ikaros and Aiolos is rapid and concentration-dependent, with significant reduction in protein levels observed within hours of exposure. nih.govresearchgate.net The rate of degradation has been shown to correlate with the anti-proliferative efficacy of different IMiDs. nih.govnih.gov

Data Tables

Table 1: Key Protein Components in the Mechanism of Action

Protein/ComplexClassRole in the Pathway
Cereblon (CRBN) Substrate ReceptorDirect binding target of the compound; determines substrate specificity of the E3 ligase. nih.govnih.gov
CRL4CRBN E3 Ubiquitin Ligase ComplexCatalyzes the transfer of ubiquitin to substrate proteins, marking them for degradation. rcsb.orgresearchgate.net
Ikaros (IKZF1) Neosubstrate (Transcription Factor)Recruited to CRL4CRBN by the compound, leading to its degradation. researchgate.netnih.gov
Aiolos (IKZF3) Neosubstrate (Transcription Factor)Recruited to CRL4CRBN by the compound, leading to its degradation. researchgate.netnih.gov
c-Myc Downstream EffectorDownregulated as a consequence of Ikaros and Aiolos degradation. nih.govresearchgate.net
IRF4 Downstream EffectorDownregulated as a consequence of Ikaros and Aiolos degradation. researchgate.netnih.gov

Table 2: Kinetic Parameters of Neosubstrate Degradation by Related IMiDs

CompoundNeosubstrateDegradation Half-Life (T1/2)
Lenalidomide Ikaros (IKZF1)~6 hours nih.gov
Aiolos (IKZF3)~6 hours nih.gov
Pomalidomide Ikaros (IKZF1)~1-2 hours nih.gov
Aiolos (IKZF3)~1-2 hours nih.gov

Interplay with Other Intracellular Signaling Pathways and Molecular Targets

Research on Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-10)

Research into the immunomodulatory effects of N-phthaloyl amino acids, a class of compounds that includes this compound, has shown notable activity in modulating key inflammatory cytokines. In experimental systems using macrophages, certain N-phthaloyl amino acid derivatives demonstrated an ability to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Specifically, compounds such as a phthaloyl-glycine derivative were found to be effective inhibitors of TNF-α. researchgate.net

In the same experimental models, these compounds were also observed to inhibit the production of Interleukin-1 beta (IL-1β), another significant pro-inflammatory cytokine. researchgate.net The study highlighted that at the concentrations tested, the parent compound thalidomide did not exhibit significant inhibitory activity on TNF-α production, suggesting that the phthaloyl amino acid structure itself is crucial for this particular biological activity. researchgate.net The research underscores the potential of these derivatives as modulators of inflammatory pathways, although the specific effects on other cytokines like IL-6 and the anti-inflammatory cytokine IL-10 require further dedicated investigation. researchgate.net

Table 1: Effect of N-Phthaloyl Amino Acid Derivatives on Cytokine Production in Macrophages

Compound ClassCytokine TestedObserved EffectSource
N-Phthaloyl Amino Acids (e.g., Phthaloyl-glycine)TNF-αInhibition of production researchgate.net
N-Phthaloyl Amino AcidsIL-1βInhibition of production researchgate.net
Thalidomide (for comparison)TNF-αNo significant inhibition at the same concentration researchgate.net

Investigation of Antiangiogenic Properties in Preclinical Models

The antiangiogenic properties of this compound, also known as phthaloyl glutamic acid (PGA), have been investigated in preclinical models, particularly in the context of it being a hydrolysis product of thalidomide. nih.gov Studies utilizing an embryoid body model, which mimics embryonic tissue development, have explored the molecular mechanisms behind these antiangiogenic effects. nih.gov

The primary mechanism appears to be linked to the generation of reactive oxygen species (ROS), specifically toxic hydroxyl radicals. nih.gov Research suggests that the generation of ROS may be more efficient with hydrolysis products of thalidomide, such as PGA, compared to the parent compound. nih.gov In these experimental systems, embryoid bodies were treated with PGA at concentrations of 10 and 100 μg/ml. nih.gov The resulting generation of hydroxyl radicals is proposed to impair the processes of vasculogenesis and angiogenesis during embryonic development. nih.gov This suggests that the antiangiogenic activity is mediated through the induction of oxidative stress. nih.gov

Table 2: Experimental Model for Investigating Antiangiogenic Properties of Phthaloyl Glutamic Acid (PGA)

Preclinical ModelCompound TestedProposed Mechanism of ActionSource
Murine Embryoid BodiesPhthaloyl Glutamic Acid (PGA)Generation of Reactive Oxygen Species (ROS), specifically hydroxyl radicals, leading to impaired vasculogenesis and angiogenesis. nih.gov

Influence on Cellular Proliferation and Apoptosis Mechanisms in Experimental Hematopoietic Tumor Cell Lines

Based on available scientific literature, there is limited specific research focused directly on the influence of this compound on the mechanisms of cellular proliferation and apoptosis within experimental hematopoietic tumor cell lines. While related phthalimide and thalidomide analogues have been studied for their cytotoxic and apoptotic effects in various cancer cell lines, including some of hematopoietic origin, direct data for this specific hydrolysis product is not extensively documented. researchgate.net Therefore, the precise impact of this compound on the cell cycle and programmed cell death pathways in leukemic or lymphoma cell lines remains an area requiring further targeted investigation.

Structure Activity Relationships Sar and Advanced Computational Studies

Systematic Elucidation of Key Structural Features Essential for Biological Activity

The molecular framework of related compounds, such as thalidomide (B1683933), can be divided into three main components: the phthalimide (B116566) ring, the piperidine-2,6-dione (or glutarimide) ring, and the chiral center at the 3-position of the piperidine (B6355638) ring. Structure-activity relationship (SAR) studies have demonstrated that each of these components plays a critical role in the molecule's biological effects.

The Piperidine-2,6-dione Ring: This moiety is essential for binding to the target protein, Cereblon (CRBN), which is a component of an E3 ubiquitin ligase complex. The hydrogen bonds formed between the glutarimide (B196013) ring and specific amino acid residues in the CRBN binding pocket are crucial for the stability of the protein-ligand complex.

The Phthalimide Ring: While the piperidine-dione ring acts as the anchor to CRBN, the phthalimide portion serves as the linker and can be modified to recruit different substrate proteins to the E3 ligase complex for ubiquitination and subsequent degradation. Modifications to this ring system have led to the development of analogs with altered substrate specificity and distinct therapeutic applications.

The Chiral Center: The stereochemistry at the C3 position of the piperidine ring is a critical determinant of biological activity, with the two enantiomers often exhibiting profoundly different effects.

SAR studies have shown that even minor modifications to these core structures can lead to significant changes in activity, highlighting the precise structural requirements for molecular recognition by its biological targets. nih.govresearchgate.net

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogs of N-(2,6-Dioxo-3-piperidyl)phthalamic acid, 3D-QSAR models have been successfully developed to predict their activity, such as the modulation of tumor necrosis factor-alpha (TNF-α). researchgate.net

These models use statistical methods to correlate the biological activity of compounds with various molecular descriptors, including steric, electronic, and hydrophobic properties. nih.gov A robust QSAR model is characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating its predictive power. For instance, a 3D-QSAR analysis of thalidomide analogues yielded statistically significant models with high predictive capability. researchgate.net

Model TypeConventional r²Cross-Validated q²Predictive Power
CoMFA0.9960.869High
CoMSIA0.9830.868High

These models are valuable tools for virtually screening new chemical entities and prioritizing them for synthesis and biological testing, thereby accelerating the drug discovery process. mdpi.com The validation of these models is crucial to ensure they are not the result of random correlation. nih.gov

Computational Approaches to Analyze Binding Affinity and Selectivity

Computational methods are essential for visualizing and quantifying the interactions between a ligand and its protein target. These approaches provide deep insights into the structural basis of binding affinity and selectivity.

Molecular docking is a computational tool that predicts the preferred orientation of a molecule when bound to a protein target. bioinformation.net For this compound analogs, docking studies have been instrumental in elucidating the binding mode within the active site of CRBN. issaasphil.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding affinity is often expressed as a docking score or binding free energy, typically in kcal/mol. mdpi.comnih.gov

Molecular dynamics (MD) simulations are then used to study the stability and conformational changes of the ligand-protein complex over time. issaasphil.org By simulating the movements of atoms, MD can confirm the stability of the interactions predicted by docking. Key metrics from MD simulations, such as the root-mean-square deviation (RMSD), help assess the stability of the complex. nih.gov

Computational MethodKey OutputPurpose
Molecular DockingBinding Pose, Binding Affinity (kcal/mol)Predicts ligand orientation and strength of interaction.
Molecular DynamicsComplex Stability (RMSD), Conformational ChangesAssesses the dynamic stability of the ligand-protein complex.

CoMFA and CoMSIA are 3D-QSAR techniques that generate contour maps to visualize the regions around a molecule where changes in specific properties are predicted to increase or decrease biological activity. researchgate.netnih.gov

CoMFA calculates steric and electrostatic fields. The resulting contour maps show where bulky groups are favored or disfavored (steric fields) and where positive or negative charges are preferred (electrostatic fields).

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The analysis of these contour maps provides a detailed 3D representation of the SAR, offering intuitive guidance for designing more potent and selective molecules. For example, a CoMFA model for thalidomide analogues revealed specific areas where steric bulk would enhance activity, while the CoMSIA model highlighted the importance of hydrogen bond acceptor properties in other regions for improved TNF-α modulation. researchgate.net

Significance of Stereochemistry in Determining Biological Properties

Stereochemistry plays a pivotal role in the biological activity of this compound's parent compound, thalidomide, which exists as two enantiomers: (R)-thalidomide and (S)-thalidomide. nih.gov The spatial arrangement of atoms at the single chiral center dramatically influences the molecule's interaction with its biological target. nih.gov

The (S)-enantiomer is known to have a significantly higher binding affinity for the Cereblon (CRBN) protein compared to the (R)-enantiomer. This stereospecific binding is responsible for the differential biological effects observed between the two forms. It has been established that the (S)-enantiomer is primarily responsible for the teratogenic effects of thalidomide. nih.gov In contrast, the (R)-enantiomer is associated with the compound's therapeutic sedative effects. However, the enantiomers can interconvert under physiological conditions, which complicates efforts to administer a single, pure enantiomer to achieve a specific effect. This critical dependence on stereochemistry underscores the importance of 3D structure in drug action and design. nih.govnih.gov

EnantiomerPrimary Associated EffectBinding to Cereblon
(S)-thalidomideTeratogenicHigh Affinity
(R)-thalidomideSedative/TherapeuticLow Affinity

Role in Contemporary Chemical Biology Tools and Drug Discovery Research Concepts

Integration into Proteolysis Targeting Chimeras (PROTACs) Design

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The recruitment of the E3 ligase to the target protein leads to the latter's ubiquitination and subsequent degradation by the proteasome.

The glutarimide (B196013) moiety of thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide, is a well-established binder of CRBN. Upon binding, these molecules modulate CRBN's substrate specificity, a mechanism that has been extensively exploited in the design of PROTACs. While the cyclic imide form is the active CRBN-binding component, the study of its hydrolyzed metabolite, N-(2,6-Dioxo-3-piperidyl)phthalamic acid, has provided crucial insights into the structural requirements for CRBN engagement. Research has shown that the intact glutarimide ring is paramount for effective binding to the tri-tryptophan pocket of CRBN. The hydrolytic instability of the phthalimide (B116566) ring in thalidomide-based ligands, leading to the formation of this compound, is a significant consideration in PROTAC design, as it can affect the stability and efficacy of the degrader.

CompoundRole in PROTACsKey Structural Feature for CRBN Binding
ThalidomideCRBN LigandIntact glutarimide and phthalimide rings
LenalidomideCRBN LigandIntact glutarimide and modified phthalimide rings
PomalidomideCRBN LigandIntact glutarimide and modified phthalimide rings
This compoundHydrolyzed metabolite, informs designOpen-ring form, less effective binder

The linker connecting the CRBN ligand to the target protein ligand is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment point on the CRBN ligand can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-CRBN), which is essential for efficient ubiquitination. Optimization of the linker is a key strategy in PROTAC development to achieve desired properties such as improved cell permeability, enhanced degradation efficiency, and better selectivity. The attachment point of the linker to the phthalimide ring of thalidomide analogs has been shown to affect the hydrolytic stability of the molecule. Different linker compositions, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are commonly employed to modulate the physicochemical properties of the PROTAC.

The properties of the CRBN ligand have a profound impact on the efficacy and specificity of the resulting PROTAC. Subtle modifications to the thalidomide scaffold can alter its binding affinity for CRBN and its ability to induce the degradation of specific target proteins. Furthermore, the choice of CRBN ligand can influence the degradation of "neosubstrates," which are proteins that are not the intended target but are degraded due to the altered specificity of CRBN upon ligand binding. This can lead to off-target effects. Consequently, a significant area of research focuses on designing novel CRBN ligands with improved stability and selectivity to minimize these off-target effects and enhance the therapeutic window of PROTACs.

Design and Synthetic Methodologies for Novel CRBN Binders and Targeted Protein Degraders

The inherent instability of the phthalimide ring in traditional CRBN ligands has spurred the development of new synthetic methodologies to create more robust and selective CRBN binders. Researchers are exploring alternatives to the phthalimide moiety to improve the chemical stability of the resulting PROTACs. These efforts have led to the discovery of novel scaffolds that retain high-affinity binding to CRBN while exhibiting enhanced stability and reduced neosubstrate degradation. The synthesis of these novel binders often involves multi-step chemical reactions to construct the core structures and introduce functionalities for linker attachment.

Development as Chemical Biology Probes for Unraveling Complex Biological Pathways

While this compound itself is not typically used directly as a chemical probe, the study of its formation through the hydrolysis of thalidomide-based PROTACs provides valuable information. By understanding the stability and degradation pathways of these molecules, researchers can design more effective chemical probes to study the ubiquitin-proteasome system and other complex biological pathways. The development of more stable CRBN ligands has enabled the creation of highly specific PROTACs that can be used as chemical probes to selectively degrade a protein of interest and study the resulting cellular phenotype. This allows for a deeper understanding of protein function and its role in disease.

Methodologies for Investigating N 2,6 Dioxo 3 Piperidyl Phthalamic Acid in Academic Research

In Vitro Cellular Assays and Advanced Model Systems

In vitro cellular assays are fundamental in characterizing the biological effects of N-(2,6-Dioxo-3-piperidyl)phthalamic acid at the cellular level. These assays provide insights into its immunomodulatory, anti-angiogenic, and protein degradation activities.

The immunomodulatory properties of this compound and its derivatives are often assessed using primary human immune cells and cell lines. A common approach involves the use of human peripheral blood mononuclear cells (PBMCs). In these assays, PBMCs are stimulated with mitogens like lipopolysaccharide (LPS) or Concanavalin A to induce the production of various cytokines. nih.govnih.gov The effect of the compound on the levels of key pro-inflammatory and anti-inflammatory cytokines is then quantified.

Key cytokines measured in these assays include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ). researchgate.netmdpi.com The concentration of these cytokines in the cell culture supernatant is typically measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays. nih.gov The THP-1 human monocytic cell line is also a relevant model, particularly for studying effects on macrophage differentiation and function. nih.gov

Table 1: Representative Cell-based Assays for Immunomodulatory Effects

Cell TypeStimulantMeasured CytokinesTypical Readout
Human PBMCsLPSTNF-α, IL-6ELISA, Multiplex Assay
Human PBMCsConcanavalin AIL-2, IFN-γELISA, Multiplex Assay
THP-1 MacrophagesLPSTNF-α, IL-6, IL-8, IL-10qRT-PCR, ELISA

Quantitative analysis of angiogenesis inhibition is performed by measuring various parameters of the microvessel outgrowth. researchgate.net Computer-assisted image analysis can be used to determine the number of microvessels, the total number of branch points, and the maximal microvessel length. researchgate.net

Table 2: Key Parameters Quantified in the Rat Aortic Ring Assay

ParameterDescriptionMethod of Quantification
Microvessel NumberThe total count of individual sprouts emerging from the aortic ring.Manual counting or automated image analysis.
Branching PointsThe number of points where a microvessel divides into two or more smaller vessels.Manual counting or automated image analysis.
Maximal Vessel LengthThe length of the longest microvessel extending from the aortic ring.Measurement using imaging software.
Outgrowth AreaThe total area covered by the sprouting microvessels.Image analysis software.

A primary mechanism of action for compounds related to this compound is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins. researchgate.netrevvity.com Assays to investigate this activity focus on the binding to CRBN and the subsequent ubiquitination and degradation of its neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.net

The direct binding of the compound to CRBN can be quantified using competitive binding assays. bpsbioscience.comrsc.org These assays often employ a fluorescently labeled tracer that binds to CRBN, and the ability of the test compound to displace this tracer is measured. rsc.org Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technology used for this purpose. researchgate.net

To confirm that the compound induces the degradation of target proteins, Western blotting is a standard technique. Cells, such as the multiple myeloma cell line NCI-H929, are treated with the compound, and the levels of IKZF1 and IKZF3 are measured over time. researchgate.net A decrease in the levels of these proteins indicates that they are being targeted for degradation. Further investigation into the ubiquitination dynamics can be performed through immunoprecipitation of the target protein followed by Western blotting for ubiquitin.

Biochemical and Biophysical Characterization Techniques

A variety of biochemical and biophysical techniques are employed to characterize the structure of this compound and its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. illinois.edu The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Moiety in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)Multiplicity
Phthaloyl-H7.8-8.0m
Piperidyl-CH~5.1dd
Piperidyl-CH₂2.0-2.9m
Piperidyl-NH~11.0s

Note: These are approximate values based on related structures and may vary. illinois.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and purity of the compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental composition. illinois.edu LC-MS is also a critical tool in metabolic studies to identify and quantify the compound and its metabolites in biological samples. mdpi.com

MicroScale Thermophoresis (MST) is a technique used to quantify the binding affinity between a ligand and a protein in solution. vu.nl It measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. vu.nl By titrating the ligand against a fluorescently labeled protein, the dissociation constant (Kd) can be determined. nih.gov

Surface Plasmon Resonance (SPR) is another widely used method for studying protein-ligand interactions in real-time. nih.gov In an SPR experiment, the protein is immobilized on a sensor chip, and the ligand is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). nih.gov

Table 4: Biophysical Techniques for Protein-Ligand Interaction Analysis

TechniquePrincipleKey Output
MicroScale Thermophoresis (MST)Measures changes in molecular motion in a temperature gradient upon binding.Dissociation Constant (Kd)
Surface Plasmon Resonance (SPR)Detects changes in refractive index at a sensor surface upon binding.Association (ka) and Dissociation (kd) Rate Constants, Dissociation Constant (Kd)
X-ray CrystallographyDetermines the three-dimensional structure of a protein-ligand complex at atomic resolution.3D structure, binding mode, specific intermolecular interactions.

X-ray crystallography provides the most detailed structural information about how this compound binds to its target protein, such as CRBN. By co-crystallizing the compound with the protein and analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map can be generated. This allows for the precise determination of the binding mode and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Utilization of Preclinical Animal Models for Mechanistic Insights and Proof-of-Concept Studies

Preclinical animal models have been instrumental in the investigation of thalidomide (B1683933) and its derivatives, providing crucial insights into their physiological effects and mechanisms of action. The stark differences in species susceptibility to thalidomide's teratogenic effects have been a significant area of research, with rodents being notably more resistant than rabbits and primates. This variation has underscored the importance of selecting appropriate animal models in toxicological and pharmacological studies.

Early investigations into the biological effects of thalidomide's hydrolysis products, including this compound, were primarily focused on understanding the root cause of the devastating birth defects associated with the parent drug. A pivotal study in this area involved the administration of radiolabeled hydrolysis products of thalidomide to pregnant New Zealand White rabbits, a species known to be sensitive to thalidomide-induced teratogenicity. nih.gov

In this study, four 14C-labeled hydrolysis products, including α-(o-carboxybenzamido)-glutarimide, an alternative name for this compound, were orally administered to pregnant rabbits. nih.gov The distribution of radioactivity was tracked throughout the maternal body and within the embryos. The research revealed that these hydrolysis products were present in the plasma, various maternal tissues, and importantly, in the embryo itself. nih.gov Furthermore, the administered compounds and their subsequent hydrolysis products were detected within the rabbit conceptus. nih.gov

The table below summarizes the key aspects of the study involving the administration of thalidomide hydrolysis products to pregnant rabbits.

Animal ModelCompound AdministeredKey Research QuestionPrimary FindingsConclusion
Pregnant New Zealand White Rabbit14C-labeled this compound and other hydrolysis productsTo determine the distribution of thalidomide's hydrolysis products in the pregnant rabbit and their potential role in teratogenicity.The hydrolysis products were detected in maternal plasma, various tissues, and the embryo.The teratogenic activity of thalidomide is likely due to the parent compound itself, as the hydrolysis products did not appear to be teratogenic when administered directly. nih.gov

While research on the direct administration of this compound in animal models for other potential therapeutic effects, such as anti-inflammatory or anti-angiogenic activities, is not as extensively documented, the findings from teratogenicity studies provide a foundational understanding of its in vivo behavior. These preclinical studies were crucial in narrowing down the causative agent of thalidomide's birth defects and have guided subsequent research into the mechanisms of action of thalidomide and its analogues.

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